REACTION_CXSMILES
|
[CH3:1][S:2]([CH3:5])(=[O:4])=[O:3].C[Li].[F:8][C:9]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:10]=1[C:11](Cl)=[O:12].Cl>O1CCCC1>[F:8][C:9]1[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:10]=1[C:11](=[O:12])[CH2:1][S:2]([CH3:5])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C
|
Name
|
|
Quantity
|
38.2 mmol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.54 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C=CC(=C1)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 15 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is then cooled to −60° C
|
Type
|
ADDITION
|
Details
|
is then added dropwise to the reaction mixture
|
Type
|
STIRRING
|
Details
|
This mixture is stirred for 4 h at between −60° C. and 0° C.
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The product is extracted several times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is triturated in minimum methanol
|
Type
|
FILTRATION
|
Details
|
the solid is filtered
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)OC)C(CS(=O)(=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.33 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |